2-Fluorophenylmagnesium bromide
Overview
Description
2-Fluorophenylmagnesium bromide is an organometallic compound with the molecular formula C6H4BrFMg. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly useful in the synthesis of various functionalized biphenyl-based phosphine ligands .
Scientific Research Applications
2-Fluorophenylmagnesium bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It aids in the preparation of biologically active compounds.
Medicine: It is involved in the synthesis of drug intermediates.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluorophenylmagnesium bromide is typically prepared by the reaction of 2-fluorobromobenzene with magnesium in an anhydrous ether solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from reacting with the Grignard reagent .
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining the consistency and quality of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Fluorophenylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halides in aromatic compounds.
Coupling Reactions: It is used in the formation of carbon-carbon bonds in the presence of catalysts.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: Anhydrous THF is commonly used to dissolve the Grignard reagent.
Major Products Formed:
Alcohols: From reactions with aldehydes and ketones.
Biphenyl Compounds: From coupling reactions.
Mechanism of Action
The mechanism of action of 2-fluorophenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The presence of the fluorine atom can influence the reactivity and selectivity of the Grignard reagent .
Comparison with Similar Compounds
Phenylmagnesium Bromide: Lacks the fluorine atom, making it less selective in certain reactions.
2-Chlorophenylmagnesium Bromide: Similar in structure but with a chlorine atom instead of fluorine, which can affect its reactivity.
2-Bromophenylmagnesium Bromide: Contains a bromine atom, which can lead to different reaction pathways.
Uniqueness: 2-Fluorophenylmagnesium bromide is unique due to the presence of the fluorine atom, which can enhance its reactivity and selectivity in certain synthetic applications. This makes it a valuable reagent in the synthesis of complex organic molecules .
Properties
IUPAC Name |
magnesium;fluorobenzene;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F.BrH.Mg/c7-6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFNFSPJVPNKFT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C([C-]=C1)F.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501305759 | |
Record name | Bromo(2-fluorophenyl)magnesium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501305759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446-53-7 | |
Record name | Bromo(2-fluorophenyl)magnesium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501305759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.